N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19F3N4O5 and its molecular weight is 428.368. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamides reveals significant antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. Compounds with specific linkers and substituents have shown considerable activity, highlighting the potential of structurally related compounds for tuberculosis treatment (Lv et al., 2017).
Histone Deacetylase Inhibitors
Benzimidazole and imidazole derivatives have been synthesized and identified as nanomolar inhibitors of human histone deacetylases. These compounds exhibit significant in vitro and in vivo biological activities, suggesting their potential in cancer therapy (Bressi et al., 2010).
Urokinase Receptor Targeting
Virtual screening and synthesis of compounds targeting the urokinase receptor (uPAR) have led to molecules with promising anti-breast cancer activities. These findings underscore the therapeutic potential of piperidine- and imidazolidin-1-yl-bearing compounds in metastasis and tumor growth inhibition (Wang et al., 2011).
Anti-Inflammatory and Analgesic Agents
Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been explored for their anti-inflammatory and analgesic properties. These studies highlight the chemical versatility of related compounds for developing new therapeutics (Abu‐Hashem et al., 2020).
Cannabinoid Receptor Interaction
Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) provides insights into molecular interactions with the CB1 cannabinoid receptor, offering a foundation for developing receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O5/c19-18(20,21)9-25-15(26)8-24(17(25)28)12-3-5-23(6-4-12)16(27)22-11-1-2-13-14(7-11)30-10-29-13/h1-2,7,12H,3-6,8-10H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWIRIBTADRSKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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